REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[C:6]#[N:7].[C:8](OC)(=[O:16])[C:9]1[C:10](=[CH:12][CH:13]=[CH:14][CH:15]=1)[SH:11].C(N(CC)CC)C>C1(C)C=CC=CC=1>[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[C:6]1[S:11][C:10]2[CH:12]=[CH:13][CH:14]=[CH:15][C:9]=2[C:8](=[O:16])[N:7]=1
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Name
|
|
Quantity
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0.32 g
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Type
|
reactant
|
Smiles
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S1C(=NC=C1)C#N
|
Name
|
|
Quantity
|
0.98 g
|
Type
|
reactant
|
Smiles
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C(C=1C(S)=CC=CC1)(=O)OC
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Name
|
|
Quantity
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4 mL
|
Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
2 mL
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Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was refluxed for 2 hrs
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Duration
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2 h
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Type
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TEMPERATURE
|
Details
|
After cooling
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Type
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FILTRATION
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Details
|
the precipitates were collected by filtration
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Type
|
CUSTOM
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Details
|
recrystallized from diisopropyl ether-ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
S1C(=NC=C1)C=1SC2=C(C(N1)=O)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.51 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 71.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |